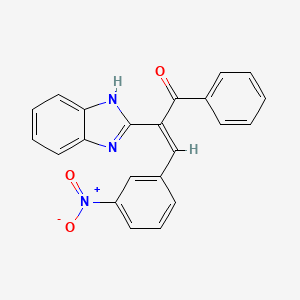![molecular formula C19H24ClN3O4 B5430484 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5430484.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, also known as CDP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Researchers have investigated its effects on neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, as well as its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is believed to act as a selective and potent inhibitor of the monoamine oxidase (MAO) enzyme, which is responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of various neurotransmitter systems, leading to effects such as increased locomotor activity, enhanced cognitive function, and antidepressant-like effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments, including its high potency and selectivity for MAO inhibition, as well as its ability to cross the blood-brain barrier. However, its limited solubility and stability may present challenges in certain experimental settings.
Direcciones Futuras
Future research on N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide may focus on its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. Additionally, further investigations into its mechanism of action and effects on neurotransmitter systems may provide insights into the underlying mechanisms of these disorders. Finally, the development of more stable and soluble analogs of this compound may improve its potential for clinical use.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may provide valuable insights into the underlying mechanisms of various neurological and psychiatric disorders, as well as its potential as a therapeutic agent.
Métodos De Síntesis
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-(2-furylmethyl)-1-piperazinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using chromatography techniques.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-25-17-11-16(18(26-2)10-15(17)20)21-19(24)13-23-7-5-22(6-8-23)12-14-4-3-9-27-14/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMDWAZDJIESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)CC3=CC=CO3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5430406.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5430411.png)
![4-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430418.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5430426.png)
![3-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-5-methyl-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5430442.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5430454.png)
![methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B5430462.png)

![5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5430475.png)
![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5430486.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5430492.png)


![7-(3,3-dimethylbutanoyl)-2-[(3-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5430512.png)